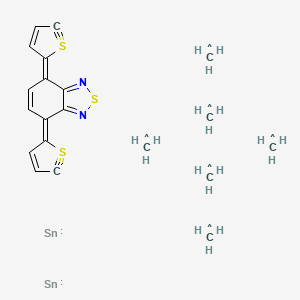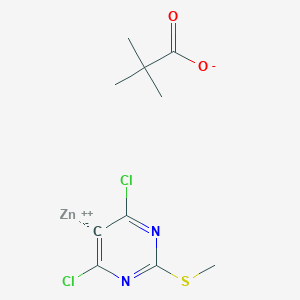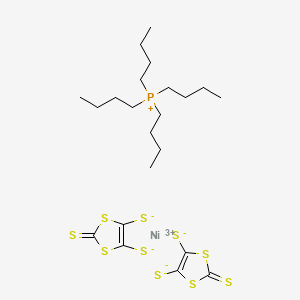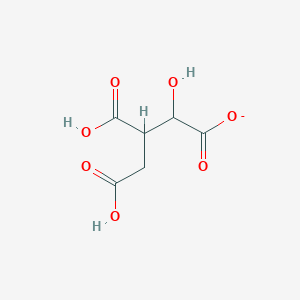
CID 156588817
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole is a complex organotin compound with the molecular formula C20H24N2S3Sn2. This compound is notable for its unique structure, which includes thiophene and benzo[c][1,2,5]thiadiazole moieties, making it a valuable material in various scientific research fields .
Preparation Methods
The synthesis of 4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole typically involves the stannylation of thiophene derivatives followed by coupling with benzo[c][1,2,5]thiadiazole. The reaction conditions often require the use of palladium catalysts and anhydrous solvents to ensure high yields and purity . Industrial production methods may involve scaling up these reactions under controlled conditions to produce the compound in larger quantities .
Chemical Reactions Analysis
4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Oxidation and Reduction: The thiophene and benzo[c][1,2,5]thiadiazole moieties can undergo oxidation and reduction reactions under specific conditions, leading to different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille couplings, to form larger conjugated systems.
Scientific Research Applications
4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of conjugated polymers and organic semiconductors.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in diagnostic tools.
Mechanism of Action
The mechanism of action of 4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole involves its interaction with molecular targets through its thiophene and benzo[c][1,2,5]thiadiazole moieties. These interactions can modulate various pathways, including electron transport and redox reactions, making it a versatile compound in both chemical and biological systems .
Comparison with Similar Compounds
Similar compounds to 4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole include:
5,6-Difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole: This compound has similar structural features but includes fluorine atoms, which can alter its electronic properties.
4,7-Bis(4-hexyl-5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole: The presence of hexyl groups in this compound can influence its solubility and interaction with other molecules.
Properties
Molecular Formula |
C20H24N2S3Sn2 |
|---|---|
Molecular Weight |
626.0 g/mol |
InChI |
InChI=1S/C14H6N2S3.6CH3.2Sn/c1-3-11(17-7-1)9-5-6-10(12-4-2-8-18-12)14-13(9)15-19-16-14;;;;;;;;/h1-6H;6*1H3;;/b11-9-,12-10-;;;;;;;; |
InChI Key |
INHYKPMJJAWZKY-FFZSOVBUSA-N |
Isomeric SMILES |
[CH3].[CH3].[CH3].[CH3].[CH3].[CH3].C1=C/C(=C\2/C3=NSN=C3/C(=C/4\S#CC=C4)/C=C2)/S#C1.[Sn].[Sn] |
Canonical SMILES |
[CH3].[CH3].[CH3].[CH3].[CH3].[CH3].C1=CC(=C2C=CC(=C3C=CC#S3)C4=NSN=C24)S#C1.[Sn].[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[2,3-d]pyrimidine-4(3H)-thione, 5,6-dimethyl-](/img/structure/B12348680.png)

![1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12348693.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12348696.png)
![bis[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12348709.png)
![Acetic acid, 2-[(3,4-dihydro-4-oxo-2-quinazolinyl)thio]-](/img/structure/B12348716.png)

![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B12348723.png)
![2-methyl-4-oxo-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B12348728.png)
![4-Chloro-3a,7-dihydropyrrolo[2,3-b]pyridin-6-one](/img/structure/B12348730.png)
![(3R,5R)-7-[4-[(1-amino-6-carboxy-3,5-dihydroxy-1-oxohexan-2-yl)-phenylcarbamoyl]-2-(4-fluorophenyl)-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12348736.png)
![1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12348742.png)
![N-[1-Oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]carbonitrile](/img/structure/B12348750.png)

